![molecular formula C18H18N4O3 B2644945 6-benzyl-3-((2,5-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one CAS No. 898640-21-6](/img/structure/B2644945.png)
6-benzyl-3-((2,5-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one
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Description
6-benzyl-3-((2,5-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one, also known as BDMT, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Organic Synthesis Techniques
The compound's derivatives are instrumental in organic synthesis, offering insights into complex molecular structures and reaction mechanisms. For instance, studies have explored the synthesis of related triazine derivatives through reactions that highlight their potential as building blocks for more complex molecules. These reactions often involve intermolecular hydrogen bonding and pi-pi stacking interactions, which are critical for understanding molecular assembly and design (Hwang et al., 2006).
Corrosion Inhibition
Benzothiazole and triazine derivatives have been studied for their effectiveness as corrosion inhibitors, particularly for carbon steel in acidic environments. These compounds exhibit high inhibition efficiencies, showcasing their potential in protecting metals from corrosion. This application is significant in industries where metal durability is critical, and the molecular design of inhibitors can be optimized for better performance (Hu et al., 2016).
Antimicrobial and Antitumor Properties
Triazine derivatives have been evaluated for their antimicrobial and antitumor properties, indicating the potential of such compounds in medical and pharmaceutical applications. The structure-activity relationships explored in these studies contribute to the development of new drugs with targeted antimicrobial and antitumor activities, expanding the therapeutic options available for various diseases (Bektaş et al., 2007).
Fluorescent Logic Gates
The compound's derivatives have been utilized in the design of fluorescent logic gates, which are pivotal in the development of molecular electronics and sensors. These applications demonstrate the potential of triazine-based compounds in creating responsive materials that can be used in sensing, imaging, and diagnostic tools, enhancing the capabilities of biochemical and environmental monitoring systems (Gauci & Magri, 2022).
properties
IUPAC Name |
6-benzyl-3-(2,5-dimethoxyanilino)-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-24-13-8-9-16(25-2)14(11-13)19-18-20-17(23)15(21-22-18)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H2,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQWHJOOOCNXFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NN=C(C(=O)N2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-benzyl-3-((2,5-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one |
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